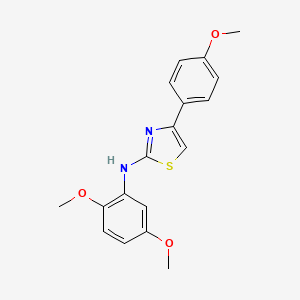

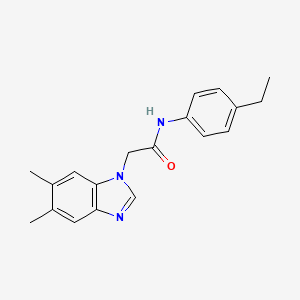

3-phenylacrylaldehyde 1H-tetrazol-5-ylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-phenylacrylaldehyde 1H-tetrazol-5-ylhydrazone often involves the reaction of tetrazole derivatives with aldehydes or hydrazines in the presence of a catalyst. For instance, a series of multi-heterocyclic compounds can be synthesized using the reaction with (E)-1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one and hydrazine hydrate in the presence of a weak acidic catalyst like acetic acid (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectral studies. Theoretical calculations using methods like density functional theory (DFT) can provide insights into the optimized geometry, electronic properties, and hyperpolarizability of these molecules. Molecular electrostatic potential (MEP), thermodynamic properties, and the nature of transitions observed in the ultraviolet-visible spectrum can be evaluated to understand the molecular structure in detail (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, contributing to their diverse chemical properties. The presence of the tetrazole ring can influence the reactivity, making these compounds suitable for further chemical modifications and applications in synthesis and drug design. The reaction mechanisms can vary depending on the substituents and the reaction conditions employed.

Physical Properties Analysis

The physical properties of 3-phenylacrylaldehyde 1H-tetrazol-5-ylhydrazone and related compounds, such as solubility, melting point, and crystalline structure, can be determined through experimental studies. These properties are crucial for determining the compound's suitability for various applications, including its use in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under different conditions, are essential for understanding the compound's behavior in chemical reactions and biological systems. The presence of functional groups such as the tetrazole ring and hydrazone moiety significantly contributes to the compound's chemical properties and reactivity.

For more in-depth information on the synthesis, structure, and properties of compounds similar to 3-phenylacrylaldehyde 1H-tetrazol-5-ylhydrazone, the study by Dhevaraj, Gopalakrishnan, & Pazhamalai (2019) provides valuable insights (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Applications De Recherche Scientifique

Antiallergic Activity

One area of research has involved the synthesis of compounds related to 3-phenylacrylaldehyde 1H-tetrazol-5-ylhydrazone for potential antiallergic applications. A study by Peet et al. (1986) describes the syntheses of 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt monohydrate and related compounds. These compounds were found to be active in rat passive cutaneous anaphylaxis and passive peritoneal anaphylaxis tests, indicating their antiallergic activity. The study emphasizes the importance of an accessible electrophilic center and acidic functionality for antiallergic activity in these compounds (Peet et al., 1986).

Anticancer Activity

Another significant application is in the area of anticancer research. Kaplancıklı et al. (2014) synthesized a new class of tetrazole-hydrazone derivatives, including chloro-substituted phenyl moiety, to perform anticancer activity screening. These compounds showed significant anticancer activity against A549 and C6 tumor cell lines, with some compounds inducing apoptosis in C6 tumor cells. This highlights the potential of tetrazole-hydrazone derivatives as anticancer agents (Kaplancıklı et al., 2014).

Antibacterial Activity

Research by Dhevaraj et al. (2019) on the synthesis of multi-heterocyclic anti-bacterial drugs incorporating the tetrazole moiety reveals another application. The study reports the synthesis of 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles and their antibacterial activities. These compounds were evaluated using MTT assay methods, showing promising antibacterial properties. The study also involved density functional theory calculations to explore the electronic properties of these compounds, providing insights into their antibacterial mechanism (Dhevaraj et al., 2019).

Chemical Synthesis and Mechanistic Studies

Beyond biological activities, research has also focused on the chemical synthesis and mechanistic studies of compounds related to 3-phenylacrylaldehyde 1H-tetrazol-5-ylhydrazone. For instance, studies on the Fischer indole synthesis and rearrangements of cyclic hydrazones contribute to the understanding of reaction mechanisms and provide methodologies for synthesizing novel compounds with potential applications in various fields (Benincori et al., 1991).

Propriétés

IUPAC Name |

N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-2H-tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-2-5-9(6-3-1)7-4-8-11-12-10-13-15-16-14-10/h1-8H,(H2,12,13,14,15,16)/b7-4+,11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWXSGSAMQGELO-VCABWLAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1H-tetrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)

![2-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5559650.png)

![ethyl 4-amino-2-({2-[methyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5559659.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)

![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)

![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)

![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)